molecular formula C12H14O3 B14414017 7-Methoxy-2,2-dimethyl-2H-1-benzopyran-3(4H)-one CAS No. 87894-90-4

7-Methoxy-2,2-dimethyl-2H-1-benzopyran-3(4H)-one

Cat. No.: B14414017
CAS No.: 87894-90-4
M. Wt: 206.24 g/mol
InChI Key: CAWGCNJXAZHFSF-UHFFFAOYSA-N
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Description

7-Methoxy-2,2-dimethyl-2H-1-benzopyran-3(4H)-one is a synthetic organic compound belonging to the benzopyran family. Benzopyrans are known for their diverse biological activities and are often studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Methoxy-2,2-dimethyl-2H-1-benzopyran-3(4H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method is the Pechmann condensation, which involves the reaction of phenols with β-ketoesters in the presence of acid catalysts.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the Pechmann condensation or other cyclization reactions to maximize yield and purity. This might include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, potentially forming quinones or other oxidized derivatives.

    Reduction: Reduction reactions may convert the compound into more saturated analogs.

    Substitution: Various substitution reactions can introduce different functional groups into the benzopyran ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas with a palladium catalyst are often used.

    Substitution: Halogenation, nitration, and sulfonation reactions can be performed using reagents like halogens, nitric acid, and sulfuric acid, respectively.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinones, while substitution reactions could introduce various functional groups.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, including antioxidant and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic effects, such as anticancer or antimicrobial activities.

    Industry: May be used in the synthesis of dyes, fragrances, or other industrial chemicals.

Mechanism of Action

The mechanism of action of 7-Methoxy-2,2-dimethyl-2H-1-benzopyran-3(4H)-one would depend on its specific biological activity. Generally, benzopyrans can interact with various molecular targets, such as enzymes or receptors, and modulate signaling pathways. For example, they might inhibit specific enzymes involved in inflammation or cancer progression.

Comparison with Similar Compounds

Similar Compounds

    Coumarin: A naturally occurring benzopyran with anticoagulant properties.

    Flavonoids: A large class of benzopyran derivatives with diverse biological activities.

    Chromones: Compounds with a similar structure but differing in the position of the oxygen atom.

Uniqueness

7-Methoxy-2,2-dimethyl-2H-1-benzopyran-3(4H)-one is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. Its methoxy group and dimethyl substitution may confer distinct properties compared to other benzopyrans.

Properties

CAS No.

87894-90-4

Molecular Formula

C12H14O3

Molecular Weight

206.24 g/mol

IUPAC Name

7-methoxy-2,2-dimethyl-4H-chromen-3-one

InChI

InChI=1S/C12H14O3/c1-12(2)11(13)6-8-4-5-9(14-3)7-10(8)15-12/h4-5,7H,6H2,1-3H3

InChI Key

CAWGCNJXAZHFSF-UHFFFAOYSA-N

Canonical SMILES

CC1(C(=O)CC2=C(O1)C=C(C=C2)OC)C

Origin of Product

United States

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